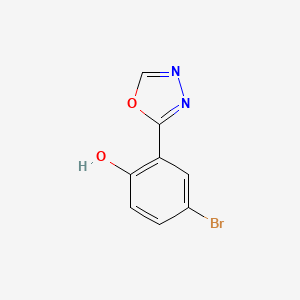
Ethyl 2-oxocyclotridecanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxocyclotridecanecarboxylate: is an organic compound with the molecular formula C16H28O3 and a molecular weight of 268.39 g/mol . It is a cyclic ester, specifically a β-keto ester, which is characterized by the presence of a keto group (C=O) adjacent to the ester functional group (COOR). This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclotridecanecarboxylate can be synthesized through the esterification of 2-oxocyclotridecanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-oxocyclotridecanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amides or other substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 2-oxocyclotridecanecarboxylate is utilized in various scientific research applications, including:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmacologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxocyclotridecanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These reactions enable the compound to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .
Comparación Con Compuestos Similares
Ethyl 2-oxocyclotridecanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclopentanecarboxylate: A smaller cyclic β-keto ester with similar reactivity but different ring size and steric properties.
Ethyl 2-methyl-3-indolylglyoxylate: Another β-keto ester with an indole ring, used in different synthetic applications.
Ethyl 2-methyl-2-nitropropionate: A nitro-substituted ester with distinct reactivity and applications.
The uniqueness of this compound lies in its larger ring size, which imparts different steric and electronic properties, making it suitable for specific synthetic and research applications .
Propiedades
Número CAS |
22591-34-0 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
ethyl 2-oxocyclotridecane-1-carboxylate |
InChI |
InChI=1S/C16H28O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15(14)17/h14H,2-13H2,1H3 |
Clave InChI |
NPCVXHMHPIUEJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)


![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)



![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)


![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)

